Aplodan

Descripción

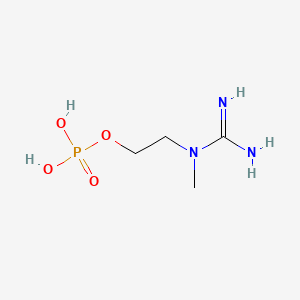

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPWTMKYXWFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOP(=O)(O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219100 | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6903-79-3 | |

| Record name | Creatinol O-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatinolfosfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatinolfosfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatinolfosfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINOLFOSFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Cellular Bioenergetics of Creatinolfosfate

Role of Creatinolfosfate in Adenosine (B11128) Triphosphate (ATP) Regeneration and High-Energy Phosphate (B84403) Transfer

Adenosine Triphosphate (ATP) is the primary energy currency of the cell, and its rapid regeneration from Adenosine Diphosphate (B83284) (ADP) is crucial for maintaining cellular function, particularly in tissues with high energy demands udel.edunih.govwho.intsigmaaldrich.com. The phosphagen system, primarily involving phosphocreatine (B42189) and the enzyme creatine (B1669601) kinase, plays a key role in this process by facilitating the rapid transfer of a high-energy phosphate group to ADP to regenerate ATP nutrientjournal.comnih.govudel.edunih.govwho.intwikipedia.orgcmsfitnesscourses.co.uk.

While the detailed enzymatic pathway for Creatinolfosfate in ATP regeneration is not as thoroughly elucidated as that of phosphocreatine in the provided search results, theoretical mechanisms have been proposed nutrientjournal.com.

In theory, it is suggested that inside a cell, creatinol-O-phosphate can lose its attached phosphate group, which is then utilized to form ATP nutrientjournal.com. This implies a potential role for Creatinol-O-phosphate as a phosphoryl donor in cellular systems, contributing to the pool of high-energy phosphates available for ATP synthesis nutrientjournal.com. This theoretical function aligns with the broader concept of phosphagen systems, where phosphorylated compounds serve as readily available phosphate reserves nih.govnih.govwho.intquora.com.

The creatine kinase (CK) system involves various isoforms of the enzyme creatine kinase located in different cellular compartments, facilitating the reversible transfer of a phosphate group between ATP and creatine nutrientjournal.commedlineplus.govnih.govwikipedia.orgnih.gov. This system is central to the function of phosphocreatine as an energy buffer and shuttle nutrientjournal.commedlineplus.govnih.govwikipedia.orgnih.govgoogle.com.

One source suggests that Creatinol-O-phosphate is believed to play a role in cellular energy metabolism, particularly in muscle tissue, by acting as a substrate for creatine kinase nutritioningredient.com. However, the extent and nature of this interaction for Creatinolfosfate, compared to the established interaction of phosphocreatine with CK, are not extensively detailed in the provided search results nutrientjournal.comnih.govudel.edunih.govwho.intcmsfitnesscourses.co.ukquora.comnih.govgoogle.comredalyc.orgclevelandclinic.orgnih.gov. Research findings predominantly describe the interaction of creatine and phosphocreatine with CK isoforms nutrientjournal.commedlineplus.govnih.govwikipedia.orgnih.govnih.govnih.govgoogle.com.

The conversion of ADP to ATP is a fundamental process for maintaining cellular energy homeostasis udel.edunih.govsigmaaldrich.com. The phosphocreatine-CK system enables rapid regeneration of ATP from ADP, particularly during periods of high energy demand nutrientjournal.comnih.govnih.govwho.intwikipedia.orgmedlineplus.govwikipedia.orgnih.gov.

Given the theoretical role of Creatinolfosfate as a phosphoryl donor and its potential interaction with creatine kinase nutrientjournal.comnutritioningredient.com, it is plausible that it could influence ADP to ATP conversion dynamics. The theoretical donation of a phosphate group from Creatinol-O-phosphate could contribute to the pool of ADP that can be rapidly rephosphorylated to ATP nutrientjournal.com. However, direct experimental data specifically quantifying Creatinolfosfate's impact on the kinetics and efficiency of ADP to ATP conversion were not prominently featured in the provided search results.

Interaction with Creatine Kinase (CK) System Components and Isoforms

Creatinolfosfate's Influence on Anaerobic Glycolysis and Lactic Acid Homeostasis

Anaerobic glycolysis is a metabolic pathway that produces ATP in the absence of oxygen, leading to the production of lactic acid wikipedia.orgderangedphysiology.comlitfl.comutah.educreative-proteomics.com. The accumulation of lactic acid can lead to a decrease in intracellular pH, contributing to muscle fatigue derangedphysiology.com.

Creatinolfosfate is suggested to exert its cardioprotective effects, in part, through an action on anaerobic glycolysis ncats.ionih.gov. It is also noted that Creatinolfosfate may prolong anaerobic glycolysis, particularly in the presence of excess lactic acid nutrientjournal.com.

Intracellular buffering mechanisms are essential for maintaining cellular pH homeostasis, especially during metabolic stress conditions that produce acids, such as intense anaerobic exercise medlineplus.govwikipedia.orgnih.govresearchgate.net. Various molecules, including proteins and phosphates, contribute to the buffering capacity of the cell medlineplus.govwikipedia.orgresearchgate.net.

Creatinol-O-phosphate is reported to act as an intracellular buffer, which is suggested to help override the mechanism of excess lactic acid accumulation by preventing a dramatic drop in pH nutrientjournal.comsunlandnutrition.com. This buffering action could contribute to delaying muscle fatigue and allowing continued cellular activity under anaerobic conditions nutrientjournal.comsunlandnutrition.com. While the specific chemical interactions and quantitative buffering capacity of Creatinolfosfate are not detailed, its proposed role as a buffer highlights a potential mechanism for its effects on anaerobic metabolism nutrientjournal.comsunlandnutrition.com.

Glycolytic flux refers to the rate at which glucose is metabolized through the glycolysis pathway google.com. Under stress conditions, such as hypoxia or high energy demand, glycolytic flux can increase to meet ATP requirements, leading to increased pyruvate (B1213749) production and, under anaerobic conditions, lactic acid formation wikipedia.orgderangedphysiology.comlitfl.comutah.educreative-proteomics.com.

Creatinolfosfate is noted to prolong anaerobic glycolysis nutrientjournal.com. This suggests that it may modulate glycolytic flux under stress conditions, potentially by buffering the acidic byproducts of glycolysis, thereby allowing the pathway to continue for a longer duration nutrientjournal.comsunlandnutrition.com. While the precise mechanisms by which Creatinolfosfate influences the enzymes or intermediates of the glycolytic pathway are not explicitly described in the provided search results, its buffering capacity is presented as a key factor in its ability to support anaerobic glycolysis nutrientjournal.comsunlandnutrition.com.

Intracellular Buffering Mechanisms and pH Regulation

Mechanisms of Cell Membrane Stabilization by Creatinolfosfate

Creatinolfosfate is reported to have a protective action on the cell membrane. medchemexpress.comtargetmol.jptargetmol.com While the precise molecular mechanisms by which creatinolfosfate stabilizes cell membranes are not extensively detailed in the provided search results, the concept of membrane stabilization often involves interactions with phospholipid bilayers or modulation of ion channel activity. For instance, other compounds like phosphocreatine have been shown to interact directly with phospholipid-containing membranes, altering their structural and conformational parameters and protecting them from permeabilization induced by various agents. nih.gov This suggests a potential, though not explicitly stated for creatinolfosfate in the results, for similar interactions.

Membrane stability is crucial for maintaining cellular homeostasis and function, particularly in conditions of stress such as ischemia or oxidative stress. medchemexpress.comnih.gov Damage to the cell membrane can lead to the disruption of ion gradients, loss of cellular contents, and ultimately cell death. nih.gov The reported protective action of creatinolfosfate on the cell membrane implies it may help to preserve membrane integrity under such challenging conditions. medchemexpress.comtargetmol.jptargetmol.com

Research into membrane stabilization mechanisms often involves studying the interaction of compounds with lipid bilayers, their effects on membrane fluidity, and their ability to prevent or repair membrane damage. While specific data tables detailing these interactions for creatinolfosfate were not found, the general principle of membrane stabilization by various molecules highlights the potential importance of this property for creatinolfosfate's biological effects.

Biological Functions and Physiological Implications of Creatinolfosfate

Creatinolfosfate in Myocardial Energetics and Cardioprotection

Creatinolfosfate has been studied for its role in supporting myocardial energetics and providing cardioprotection, particularly under conditions of stress such as hypoxia and ischemia. targetmol.comchemsrc.commedchemexpress.comnih.govresearchgate.netdrugbank.comdrugfuture.com Its potential benefits in this area are thought to be related to its influence on cellular energy metabolism. nih.gov

Effects on Cardiac Contractility under Hypoxia and Ischemia

Studies have investigated the effects of creatinol-O-phosphate on the contractility of isolated heart tissue subjected to hypoxia or ischemia. nih.govresearchgate.netdrugbank.comdrugfuture.com In rat isolated hearts, pretreatment with creatinol-O-phosphate improved the recovery of contractility after hypoxia and reoxygenation in a dose-dependent manner. nih.govresearchgate.net When present before ischemia, creatinol-O-phosphate resulted in higher contractility recovery after reperfusion compared to controls. nih.gov Its presence during reperfusion also accelerated the recovery of contractility. nih.gov This action on the recovery of cardiac contractility after ischemia was observed even in hearts partially protected with a cardioplegic solution. nih.gov These findings suggest that creatinol-O-phosphate may help preserve cardiac contractile function during and after periods of oxygen deprivation and reduced blood flow.

Attenuation of Ischemic Damage in Cardiac Cells

Creatinolfosfate is reported to exhibit an anti-ischemic capacity and a protective action on the cell membrane, which may contribute to the attenuation of ischemic damage in cardiac cells. targetmol.commedchemexpress.commedchemexpress.com While the precise mechanisms are complex, its influence on energy metabolism, potentially through an action on anaerobic glycolysis, is suggested as a possible pathway for its cardioprotective effect against ischemic injury. nih.gov

Antiarrhythmic Properties and Electrophysiological Effectiveness

Creatinolfosfate has demonstrated antiarrhythmic properties. targetmol.commedchemexpress.comchemsrc.commedchemexpress.com Research indicates its potential electrophysiological effectiveness, particularly in the context of ischemic heart disease with persistent ventricular premature beats. targetmol.comchemsrc.com Studies have explored its protective effect on experimental arrhythmias both in vitro and in vivo. targetmol.com

Role in Post-Ischemic Recovery of Contractile Function

As highlighted in studies on cardiac contractility under hypoxia and ischemia, creatinolfosfate plays a role in the post-ischemic recovery of contractile function. nih.govdrugbank.com Its presence before or during reperfusion after ischemia has been shown to enhance and accelerate the restoration of contractility in isolated heart models. nih.gov

Creatinolfosfate's Impact on Skeletal Muscle Performance and Metabolism

Creatine (B1669601) and its related compounds, including creatinolfosfate, are known to play a role in muscle energy metabolism and performance. targetmol.commedchemexpress.comnih.govresearchgate.netgoogle.com Creatine itself, in the form of phosphocreatine (B42189), is a crucial energy reserve in muscle tissue, supplementing adenosine (B11128) triphosphate (ATP). google.com

Potential in Mitigating Fatigue in High-Intensity Activities

Creatinolfosfate is involved in the phosphagen system, which facilitates rapid energy replenishment during high-intensity, short-duration activities. ontosight.ai This role suggests a potential in supporting sustained muscle activity by providing quick energy reserves. getswoly.com Studies have investigated its potential benefits in reducing muscle fatigue during intense physical activity. nutritioningredient.com It is believed that Creatinol O-phosphate may contribute to the production of ATP molecules. nutrientjournal.com Furthermore, it has been suggested that Creatinol O-phosphate's action in muscle cells, particularly when saturated, could help prolong anaerobic glycolysis in the presence of excess lactic acid by functioning as an intracellular buffer. This buffering capacity might prevent a significant drop in pH, potentially allowing muscle contractions to continue beyond the point where activity would normally cease due to acidosis. nutrientjournal.com The ability to delay fatigue and enhance performance during high-intensity exercise is a recognized benefit associated with compounds involved in the phosphagen system. getswoly.commedicopublication.comdataintelo.comnih.govgssiweb.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govfoodandnutritionresearch.netmedsci.orgnih.gov

Effects on Muscle Strength and Endurance

Research has explored the effects of Creatinolfosfate on muscle strength and endurance. ontosight.ai It is suggested that the compound may enhance athletic performance and muscle strength. nutritioningredient.com Investigations have also focused on its potential benefits in improving physical performance and its impact on muscle recovery following exercise. nutritioningredient.com The enhancement of muscle strength and endurance, particularly in activities requiring explosive power and sustained muscular effort, is a key area of interest related to compounds influencing muscle energy metabolism. ontosight.ainutritioningredient.comgetswoly.comdataintelo.comgssiweb.orgresearchgate.netnih.govnews-medical.netdrugfuture.comgoogle.comyoutube.com

Creatinolfosfate in Central Nervous System Bioenergetics: Neuroprotective Implications

Creatinolfosfate has been identified as a neuroprotective agent. way2drug.comwho.int The creatine kinase/phosphocreatine system plays a vital role in cellular energy buffering and transport within the central nervous system (CNS), especially in neurons that have high and fluctuating energy demands. cibm.chnih.govresearchgate.net Dysfunction of this system is associated with impaired energy metabolism observed in many neurodegenerative and age-related diseases. cibm.chnih.govresearchgate.net Studies involving exogenous creatine supplementation, a related compound, have demonstrated a reduction in neuronal cell loss in experimental models of acute and chronic neurological conditions and have shown potential beneficial effects in initial clinical trials for neurological diseases. cibm.chnih.govresearchgate.net Additionally, Creatinol-O-phosphate pretreatment has been studied for its effects on the recovery of contractility in isolated rat hearts following hypoxia or ischemia. researchgate.net

Systemic Distribution and Dephosphorylation Pathways of Creatinolfosfate

Creatinol-o-phosphate is distributed throughout various organs in the body. nutrientjournal.com Following its distribution, it undergoes dephosphorylation. nutrientjournal.com

Hepatic Metabolism and Renal Elimination

Significant distribution of Creatinol-o-phosphate occurs in the liver and kidneys. nutrientjournal.com In these organs, the compound is dephosphorylated and subsequently eliminated from the body via the urine. nutrientjournal.com

Methodological Approaches in Creatinolfosfate Research

In Vitro Experimental Models for Studying Creatinolfosfate

In vitro models provide a controlled environment to investigate the direct effects of creatinolfosfate on cells and isolated organs, allowing for detailed analysis of cellular and metabolic responses.

Isolated Organ Perfusion Studies (e.g., Rat Isolated Heart)

Isolated organ perfusion, such as the Langendorff technique for hearts, is a classical method used to study cardiac function and metabolism ex vivo nih.govhugo-sachs.de. This technique involves perfusing an isolated heart with a nutrient solution, allowing researchers to maintain its viability and monitor various parameters like contractile function, coronary flow, and electrical activity under different experimental conditions, including simulated ischemia and reperfusion nih.govresearchgate.net. Studies utilizing isolated heart preparations, such as those from Xenopus laevis, have investigated the effects of creatinol-O-phosphate on cardiac metabolism. For instance, 31P NMR spectroscopy has been used to study the impact of creatinol-O-phosphate, alongside other compounds like phosphocreatine (B42189) and ATP, on the metabolic state of isolated perfused hearts medchemexpress.com. In one study, creatinol O-phosphate at concentrations of 1-10 mM for 30 minutes was shown to decrease phosphocreatine and ATP signals in isolated Xenopus Africanus hearts, affecting cardiometabolic metabolism medchemexpress.com.

Cell Culture Systems and Metabolic Assays

Cell culture systems offer a simplified model to study the direct effects of creatinolfosfate on specific cell types. These systems allow for controlled exposure to the compound and detailed analysis of cellular processes. Metabolic assays are frequently employed in conjunction with cell culture to assess how creatinolfosfate influences cellular energy production and utilization. Extracellular flux assays, for example, can be used to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial oxidative phosphorylation and glycolysis, respectively nih.gov. These assays help to determine the metabolic phenotype of cells and can be used to evaluate the effects of compounds like creatinolfosfate on these processes nih.gov. While the search results did not provide specific examples of creatinolfosfate being directly studied using extracellular flux assays in the context of cardiac cells, cell-based assays in general are widely used to understand cellular functions and screen for the effects of compounds bmglabtech.com. Cell viability assays, which assess essential cellular functions like metabolic activity, reduction potential, or ATP production, are also common in cell-based research and can be adapted to study the effects of creatinolfosfate on cell health bmglabtech.com.

In Vivo Animal Models in Creatinolfosfate Research

Rodent Models of Hypoxia and Ischemia

Rodent models of hypoxia and ischemia are widely used to simulate conditions of reduced oxygen supply and blood flow, which are relevant to cardiac and cerebral pathologies. These models are valuable for investigating the potential protective or therapeutic effects of compounds like creatinolfosfate under conditions of stress or injury mdpi.comnih.govnih.gov. The Rice-Vannucci model, involving unilateral carotid ligation followed by hypoxia, is a classic example used in neonatal hypoxia-ischemia research in rodents mdpi.comnih.govnih.gov. While the provided search results primarily discuss the use of creatine (B1669601) phosphate (B84403) in a rat isolated heart model of ischemia-reperfusion and the general application of rodent hypoxia-ischemia models mdpi.comnih.govnih.govnih.govnih.govljmu.ac.uk, these models provide a relevant in vivo context in which creatinolfosfate's effects on tissue injury and recovery could be investigated. Studies using these models can assess outcomes such as infarct size, neurological deficits, and functional recovery mdpi.comnih.gov.

Metabolomic and Microbiome Profiling in Livestock (e.g., Sheep)

Metabolomic and microbiome profiling techniques are increasingly used in livestock research to understand the complex interplay between the host, its microbiome, and metabolic outcomes. These approaches can provide insights into how interventions or physiological states affect the levels of various metabolites and the composition of microbial communities. A study investigating the impact of GnRH immunocastration in male Xizang sheep utilized metabolomics and microbiome analysis of rumen fluid mdpi.comresearchgate.net. This research identified creatinolfosfate as a metabolite that was significantly upregulated in the immunocastrated group compared to the control group mdpi.comresearchgate.net. This finding suggests that creatinolfosfate may play a role in the metabolic changes occurring in response to immunocastration in sheep and highlights the application of metabolomics in identifying relevant compounds in livestock studies mdpi.comresearchgate.net. While this study focused on the effects of immunocastration, the methodology demonstrates how metabolomic and microbiome profiling in livestock can reveal the presence and altered levels of compounds like creatinolfosfate in a complex in vivo setting.

Here is a table summarizing the differential metabolites observed in the rumen fluid of male Xizang sheep following GnRH immunocastration:

| Metabolite | Regulation in Immunocastrated Group |

| Creatinolfosfate | Upregulated |

| Leu-Leu-Gly | Upregulated |

| FFA (14:0) | Upregulated |

| Nicotinic acid | Upregulated |

| N-Methyl-ɑ-aminoisobutyric acid | Upregulated |

| Carnitine C15 | Downregulated |

| 3-Hydroxykynurenine | Downregulated |

| Methylstearate | Downregulated |

| 5-Hydroxyisourate | Downregulated |

| mdpi.comresearchgate.net |

Considerations for Preclinical Study Design and Translation

The design of preclinical studies is critical for ensuring the reliability and translatability of research findings to clinical applications nih.govd-nb.infoaku.edu. Factors such as appropriate animal model selection, study randomization, blinding, and sample size calculation are essential for reducing bias and increasing the reproducibility of results nih.govbiorxiv.org. The low rate of successful translation of preclinical findings to clinical trials underscores the importance of rigorous preclinical study design aku.edu. Multicenter preclinical studies, involving multiple independent laboratories, have been proposed as a method to enhance reproducibility and generalizability nih.govbiorxiv.org. While the search results did not specifically detail preclinical study design considerations for creatinolfosfate, the general principles of robust preclinical research, including the careful selection and application of in vitro and in vivo models and the implementation of rigorous study designs, are directly applicable to the study of this compound to improve the likelihood of successful translation of any potential therapeutic effects nih.govd-nb.infoaku.edu.

Advanced Analytical Techniques for Creatinolfosfate Research

Advanced analytical techniques are crucial for the identification, quantification, and structural characterization of creatinolfosfate and its related metabolites in various matrices.

Spectroscopic Methods (e.g., 31P NMR Spectroscopy)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, play a significant role in the analysis of creatinolfosfate. NMR spectroscopy is a powerful technique used for determining the structure and quantifying compounds in a sample. foodandnutritionjournal.orgbf3r.de Specifically, 31P NMR spectroscopy can be utilized to study phosphorus-containing compounds like creatinolfosfate and phosphocreatine. medchemexpress.commedchemexpress.cn Studies using 31P NMR spectroscopy have investigated the effects of creatinol O-phosphate on phosphocreatine and ATP signals in isolated heart tissue, providing insights into its impact on cardiometabolic metabolism. medchemexpress.commedchemexpress.cn NMR spectroscopy is quantitative and repeatable, making it effective for detecting and analyzing small compounds in complex solutions such as blood and urine. researchgate.net

Chromatographic Techniques (e.g., GC-MS, HPLC) for Metabolite Analysis

Chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are widely used for the separation, identification, and quantification of compounds in various samples. hplcvials.comlabmanager.com These techniques are valuable for metabolite analysis, allowing researchers to study the metabolic fate of creatinolfosfate. HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds, while GC-MS is effective for volatile or semi-volatile compounds. hplcvials.comlabmanager.com GC-MS combines gas chromatography with mass spectrometry for highly sensitive detection and identification based on mass-to-charge ratio, providing detailed structural information. hplcvials.com HPLC typically uses detectors like UV-visible spectrophotometry. hplcvials.com Chromatographic methods have been developed and applied for the quantification of related compounds like creatine and creatine phosphate in biological samples such as urine, plasma, and myocardial tissue. nih.govnih.gov For example, HPLC methods have been established for the rapid measurement of high-energy phosphate compounds, including creatine phosphate, in myocardial tissue extracts. nih.gov GC-MS studies have also been performed on the derivatization and measurement of creatinine (B1669602) and creatine in human urine. mdpi.com

Molecular Interaction Assays

Molecular interaction assays are employed to investigate how creatinolfosfate or its related molecules interact with other biological components, such as proteins or enzymes. These assays help elucidate the mechanisms of action and potential targets of the compound. Techniques for studying molecular interactions include methods for detecting protein-protein, protein-RNA, and protein-DNA interactions. thermofisher.comnih.govrevvity.compromega.ca Examples of such assays include co-immunoprecipitation (Co-IP), electrophoretic mobility shift assay (EMSA), pull-down assays, and proximity-based assays like Alpha Technology. thermofisher.comrevvity.compromega.capronetbio.com These methods can provide insights into how creatinolfosfate might influence cellular processes through direct or indirect interactions with biomolecules.

Bioinformatics and Systems Biology Approaches in Related Research

Bioinformatics and systems biology approaches are increasingly utilized in research related to compounds like creatinolfosfate, particularly in understanding complex biological systems and identifying potential therapeutic targets. uva.nlvu.nlmaastrichtuniversity.nlnih.gov These interdisciplinary fields combine molecular and cell biology with computer science and mathematical modeling to integrate large datasets and gain a fundamental understanding of biological processes at a molecular level. uva.nlvu.nl Bioinformatics involves the use of computational tools for analyzing biological data, such as genetic sequences, protein structures, and gene expression profiles. Systems biology aims to model and simulate the dynamic interactions within living systems to understand and predict biological behavior. maastrichtuniversity.nl In related research, bioinformatics and systems biology have been applied to analyze biological datasets, identify differentially expressed genes, perform pathway analysis, and explore potential drug-target interactions. nih.gov While direct applications specifically on creatinolfosfate were not extensively detailed in the search results, these approaches are valuable for contextualizing the compound's role within broader biological networks and identifying areas for further investigation.

Clinical Research Paradigms and Translational Studies

Clinical research paradigms are essential for evaluating the potential therapeutic efficacy of creatinolfosfate in human subjects. Translational studies aim to bridge the gap between basic research findings and clinical applications.

Double-Blind Clinical Trials for Efficacy Assessment

Double-blind clinical trials represent a rigorous research paradigm used to assess the efficacy of a treatment while minimizing bias. In such trials, neither the participants nor the researchers know who is receiving the active treatment and who is receiving a placebo or a comparator. www.nhs.uk Creatinolfosfate (as creatinol O-phosphate, COP) has been investigated in double-blind clinical trials. nih.govnih.gov For instance, a double-blind study evaluated creatinol O-phosphate in patients with inadequate coronary circulation, including those with recent myocardial infarction and angina pectoris. nih.gov Another double-blind investigation assessed the activity of creatinol O-phosphate on persistent ventricular premature beats in volunteers with ischemic heart disease. nih.gov These trials aim to determine the compound's effects on clinical endpoints and provide evidence for its potential therapeutic use. The results of one double-blind trial indicated that creatinol O-phosphate improved rhythm disturbances, chest pains, and symptoms of contractility failure to a statistically significant degree in patients with inadequate coronary circulation. nih.gov In the study on persistent ventricular premature beats, creatinol O-phosphate was reported to reduce these beats by 50-100% in a significant percentage of treated volunteers. nih.gov

Here is a summary of findings from selected double-blind clinical trials:

| Study Population | Intervention | Comparator | Key Findings | Citation |

| Patients with inadequate coronary circulation | Creatinol O-phosphate (COP) | Reference substance | Improved rhythm disturbances, chest pains, and contractility failure symptoms significantly. | nih.gov |

| Volunteers with ischemic heart disease and persistent ventricular premature beats | Creatinol O-phosphate (COP) | Reference substance | Reduced ventricular premature beats by 50-100% in 85% of treated volunteers. | nih.gov |

While one study on creatine phosphate (not creatinolfosfate) in congestive heart failure used a double-blind, placebo-controlled, cross-over design and reported improvements in cardiac function parameters like end-systolic diameter, systemic vascular resistance, percent ejection fraction, and percent fractional shortening, it is important to note this study was on creatine phosphate, not creatinolfosfate. nih.gov

Evaluation in Pathological Conditions (e.g., Ischemic Heart Disease)

Creatinolfosfate has been investigated for its potential therapeutic effects in pathological conditions, notably ischemic heart disease. Ischemic heart disease is characterized by insufficient blood flow to the heart muscle, leading to energy metabolic abnormalities. nih.govnih.gov The depletion of high-energy phosphates (HEPs) is a significant factor in both the initial and subsequent changes observed in myocardial ischemia. nih.gov Exogenous administration of creatine phosphate (CrP), a related high-energy phosphate compound, has been explored as a metabolic regulator in this context. nih.gov

Studies have evaluated the activity of creatinolfosfate in patients with inadequate coronary circulation, including those with recent myocardial infarction and angina pectoris. nih.gov In double-blind clinical trials, creatinol O-phosphate (COP) was assessed against a reference substance in individuals with ischemic heart disease presenting with persistent ventricular premature beats. nih.gov

Research findings in patients with inadequate coronary circulation indicated that creatinol O-phosphate improved rhythm disturbances, chest pains, and symptoms of contractility failure to a statistically significant degree. nih.gov In the study focusing on persistent ventricular premature beats, COP was reported to reduce these beats by 50-100% in a significant percentage of treated volunteers. nih.gov

While research on related compounds like creatine phosphate in ischemic heart disease has shown beneficial effects on various secondary outcomes and short-term survival, high-quality multicentre randomized controlled trials are needed to confirm long-term survival improvement. nih.gov

Data from a double-blind clinical trial evaluating creatinol O-phosphate in patients with inadequate coronary circulation:

| Outcome Measure | Creatinol O-phosphate Group | Reference Substance Group | Statistical Significance |

| Rhythm Disturbances | Improved | Less Improvement | Statistically Significant |

| Chest Pains | Improved | Less Improvement | Statistically Significant |

| Contractility Failure Symptoms | Improved | Less Improvement | Statistically Significant |

Note: This table is a representation based on the description of statistically significant improvements reported in the source nih.gov. Specific numerical data for improvement percentages were not available in the provided snippets for this particular study.

Data from a double-blind clinical trial on persistent ventricular premature beats in ischemic heart disease:

| Outcome Measure | Creatinol O-phosphate Group | Reference Substance Group | Percentage of Volunteers with 50-100% VPB Reduction |

| Persistent Ventricular Premature Beats (VPB) | Reduced | Less Reduction | 85% nih.gov |

Considerations for Study Design in Human Subjects Research

Designing studies involving creatinolfosfate in human subjects requires careful consideration of various factors to ensure scientific rigor and ethical conduct. General principles of clinical trial methodology apply, including defining study objectives, selecting appropriate endpoints, determining inclusion and exclusion criteria, and implementing randomization and blinding where appropriate. ejprarediseases.org

The design of compositions containing active substances for human use takes into account the varying conditions present in different parts of the gastrointestinal system, which can influence absorption. googleapis.comgoogle.comgoogleapis.com Factors such as the surface area of the mucosal surface and the amount of body liquid present in different regions of the gastrointestinal tract are relevant considerations in the formulation and design of oral administration forms. googleapis.comgoogle.comgoogleapis.com

For studies evaluating creatinolfosfate in specific conditions like ischemic heart disease, methodologies for assessing cardiac function and the extent of ischemia are crucial. Imaging techniques such as stress or resting echocardiography, radionuclide perfusion studies, and cardiac magnetic resonance imaging are used to evaluate ischemia. nih.gov Clinical trials in this area often involve assessing outcomes related to symptoms, cardiac rhythm, and contractility. nih.govnih.gov

The development of new drugs, including the investigation of compounds like creatinolfosfate, typically involves a progression from in vitro and animal studies to human clinical trials conducted in phases. Rigorous statistical analysis is essential for interpreting study results and correlating findings with chemical structure and properties. Considerations for study design also involve identifying potential risks and establishing mechanisms for monitoring and reporting adverse events, although specific safety and adverse effect profiles are outside the scope of this article. researchgate.net

Designing clinical trials also involves considerations related to the stability of the composition being tested, including physical stability aspects like appearance, color, and strength. googleapis.com

Creatinolfosfate in Pathophysiological Contexts

Creatinolfosfate in Energy Impairment Syndromes

Relevant reductions in the availability of creatine (B1669601) phosphate (B84403), a related high-energy phosphate compound, are observed in a wide range of pathophysiological situations. nih.gov A decrease in intracellular concentrations of creatine and creatine phosphate can lead to a hypodynamic state in cardiac and skeletal muscle pathology. nih.gov Exogenous administration of creatine phosphate has been evaluated in numerous experimental and clinical studies for its potential to enhance cardiac and skeletal muscle performance. nih.gov Creatine phosphate is thought to play roles in maintaining local adenosine (B11128) triphosphate (ATP) pools and stabilizing cellular membranes. nih.gov Creatinolfosfate has been investigated for the research of ischemic heart or ischemic heart disease. bioscience.co.uk

Myocardial Ischemia and Heart Failure

Myocardial ischemia occurs when blood flow to the heart is reduced, leading to insufficient oxygen supply to the heart muscle, often due to blocked coronary arteries. mayoclinic.org This reduced blood flow impairs the heart muscle's ability to pump blood and can lead to complications such as heart attack, irregular heart rhythm, and heart failure. mayoclinic.org Heart failure is a complex syndrome frequently caused by ischemic heart disease. mdpi.com

Energy metabolism disorder occurs rapidly following coronary blood flow blockage in myocardial ischemia. nih.gov The ischemic myocardium preferentially utilizes the energy stored in creatine phosphate, followed by ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). nih.gov The depletion of high-energy phosphates is involved in the metabolic and subsequent structural and functional changes in myocardial ischemia. nih.gov

Creatinolfosfate has been studied for its potential effects on the recovery of contractility in isolated rat hearts following hypoxia or ischemia. researchgate.net In normoxic conditions, creatinol-O-phosphate demonstrated a positive inotropic effect when glucose was present. researchgate.net When present during hypoxia, creatinol-O-phosphate in the physiological solution aided in the recovery of contraction after reoxygenation. researchgate.net Creatine phosphate administration is well-established clinically as an adjuvant in cardiac operations and as an additional agent in the medical therapy for acute myocardial infarction and acute and chronic heart failure. nih.gov

Skeletal Muscle Hypotonotrophy

Skeletal muscle hypotonotrophy refers to conditions involving reduced muscle tone and nourishment, often leading to weakness and decreased muscle mass. Creatine and creatine phosphate are crucial for rapid energy production in skeletal muscle, particularly during high-intensity, short-duration activities. ontosight.ainih.gov Approximately 95% of the body's creatine is found in skeletal muscle. nih.govfrontiersin.org In muscle, creatine exists as both free creatine and phosphocreatine (B42189). nih.gov The ATP-creatine phosphate system is vital for rapid energy regeneration. nih.govgoogle.com

Experimental and clinical studies have evaluated the possibility of improving skeletal muscle performance through the exogenous administration of creatine phosphate. nih.gov Research on creatine supplementation, which increases muscle total creatine including phosphocreatine, suggests it may enhance performance in high-intensity, short-term exercise. nih.govstanford.edu While research often focuses on creatine monohydrate, the role of related compounds like creatinolfosfate in addressing energy deficits contributing to skeletal muscle hypotonotrophy is an area of interest given its involvement in the phosphagen system. ontosight.ai

Cerebral Ischemia

Cerebral ischemia occurs when blood flow to the brain is reduced, leading to insufficient oxygen and nutrient supply to brain tissue. This can result in neuronal energy deprivation. researchgate.net Bioenergetic dysfunction and mitochondrial impairment are implicated in the pathogenesis of numerous neurodegenerative disorders, including those potentially linked to cerebral ischemia. nih.gov

Creatine is essential for safeguarding ATP levels and transporting ATP from mitochondria to areas of utilization in tissues with high-energy demands like the brain. nih.govmdpi.com It also has effects beyond energy metabolism, such as potential neuroprotective actions. nih.gov Relevant reductions of creatine phosphate availability occur in various pathophysiological situations, and a decrease in intracellular creatine and creatine phosphate can contribute to pathology. nih.gov

Creatine phosphate has been investigated for potential new uses in neurology, including in cerebral ischemia and hypoxic ischemic encephalopathy. nih.gov Experimental evidence suggests that increasing intracellular levels of creatine or some of its derivatives can be protective against anoxic or ischemic damage. nih.gov While creatine has been administered safely for various neurological diseases, its specific application in human brain ischemia is an area where its rationale is considered strong, and further testing of creatine or phosphocreatine is suggested. nih.gov

Creatinolfosfate and Metabolic Disorders

Creatine metabolism plays a central role in cellular energy metabolism, particularly in tissues with high energy demands. google.commdpi.com Alterations in creatine concentrations can lead to functional changes in these tissues and contribute to a range of diseases. mdpi.com Creatine monohydrate has been explored in metabolic disorders and used as a dietary supplement. drugfuture.com

Interplay with Creatine Metabolism Defects

Creatine metabolism disorders are a group of inborn errors affecting creatine biosynthesis or transport. nih.govmedlink.comnih.gov These disorders include deficiencies in the enzymes arginine-glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT), as well as creatine transporter deficiency. nih.govmedlink.com These conditions can lead to severe neurodevelopmental disorders characterized by cerebral creatine deficiency. medlink.comnih.gov

Creatine depletion in the brain is considered a primary pathomechanism in creatine deficiency syndromes. medlink.com In GAMT deficiency, the accumulation of guanidinoacetate, a neurotoxic substance, further complicates the condition. medlink.com While the primary focus in these disorders is on creatine and guanidinoacetate levels, the broader context of related phosphagen compounds like creatinolfosfate and their potential interplay within the disrupted energy metabolism pathways is relevant for understanding the full metabolic picture. drugfuture.comfindacode.com

Data on specific interactions between creatinolfosfate and the enzymatic deficiencies (AGAT, GAMT) or transporter defects (creatine transporter) characteristic of creatine metabolism disorders are limited in the provided search results. However, given creatinolfosfate's structural similarity and role in the phosphagen system, its presence or absence, or the impact of its administration, could theoretically interact with the altered metabolic landscape in these conditions.

Potential in Mitochondrial Cytopathies

Mitochondrial cytopathies are disorders characterized by impaired mitochondrial function, which affects cellular energy production. Substantial evidence indicates that bioenergetic dysfunction and mitochondrial impairment contribute to the pathogenesis of numerous disorders, including neurodegenerative diseases. nih.gov Treatment approaches aimed at improving cellular energy deficits and mitochondrial function may be therapeutically useful. nih.gov

Creatine supplementation has been investigated for its potential therapeutic value in various neurodegenerative disorders associated with bioenergetic deficits, suggesting a role in improving cellular bioenergetics in mitochondrial dysfunction-related diseases and ischemic conditions. nih.govnih.gov While research often focuses on creatine, the involvement of related high-energy phosphates like creatinolfosfate in supporting cellular energy in the context of mitochondrial impairment is a relevant consideration. bioscience.co.ukmdpi.com Impaired phosphocreatine metabolism has been linked to metabolic diseases. biorxiv.org Research into compounds like creatinolfosfate with potential to influence energy metabolism may hold relevance for understanding or addressing the energy deficits seen in mitochondrial cytopathies.

Role of Creatinolfosfate in Oxidative Stress and Inflammation

The potential role of creatinolfosfate in modulating oxidative stress and inflammation has been a subject of research. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract or detoxify their harmful effects through neutralizing mechanisms nih.gov. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants kcl.ac.uk. These two processes are often interconnected and contribute to the pathogenesis of various diseases.

Research suggests that compounds involved in energy metabolism, such as creatine and potentially creatinolfosfate, may have antioxidant properties nih.gov. Studies on creatine have indicated its ability to reduce oxidative stress markers and protect cellular components like mitochondrial DNA and RNA from oxidative damage nih.gov. While direct research specifically on creatinolfosfate's isolated role in oxidative stress and inflammation is less extensive in the provided search results compared to creatine, some sources allude to its potential involvement or investigation in conditions where these processes are implicated google.comdrugbank.comresearchgate.net. For instance, creatinolfosfate has been investigated in the context of conditions involving hypoxic damage and has been studied for potential effects on inflammation drugbank.comresearchgate.net. One source mentions creatinolfosfate in a list of compounds being investigated for treating conditions associated with abnormal inflammatory responses google.com. Another indicates its experimental use in relation to inflammation drugbank.com.

Further research is needed to fully elucidate the specific mechanisms by which creatinolfosfate might influence oxidative stress and inflammation and to quantify these effects through detailed research findings and data.

Creatinolfosfate in the Context of Exercise Physiology and Muscle Performance Deficits

Creatinolfosfate's relationship to the phosphagen system, which is vital for rapid ATP regeneration during high-intensity, short-duration activities, makes it relevant to exercise physiology and conditions involving muscle performance deficits ontosight.aipatsnap.com. The phosphagen system utilizes phosphocreatine (PCr) to quickly replenish ATP, the primary energy currency of cells patsnap.comlibretexts.org. Creatinolfosfate, being a phosphorylated creatinol derivative, is of interest for its potential impact on this energy system and, consequently, on muscle function and performance ontosight.ai.

In exercise physiology, maintaining adequate ATP levels is crucial for sustained muscle contraction patsnap.comlibretexts.org. During intense exercise, ATP is rapidly hydrolyzed to ADP, and the creatine kinase enzyme facilitates the transfer of a phosphate group from PCr to ADP, regenerating ATP patsnap.com. A decrease in intracellular concentrations of creatine and phosphocreatine can lead to a hypodynamic state in muscles, affecting performance nih.gov.

Research on creatine supplementation has shown improvements in muscle metabolism and performance, particularly in high-intensity activities, attributed to increased intramuscular PCr levels and enhanced ATP resynthesis capacity nih.govnih.govphysio-pedia.com. While creatinolfosfate is distinct from phosphocreatine, its structural and functional relation to cellular energy metabolism suggests a potential, albeit perhaps different, influence on muscle energetics.

Specific detailed research findings and data tables directly quantifying the effects of creatinolfosfate on various parameters of exercise physiology and muscle performance deficits in humans are limited in the provided search results. However, the ongoing interest in compounds affecting muscle energy metabolism suggests that creatinolfosfate's role in these contexts continues to be an area of investigation ontosight.aidataintelo.com.

Future Directions and Emerging Research Avenues for Creatinolfosfate

Exploration of Novel Therapeutic Applications Beyond Cardiac and Muscle Health

While creatinolfosfate has been associated with cardiac and muscle support, emerging research avenues suggest potential therapeutic applications in other areas. The exploration of these novel uses is a key future direction. Research is expanding to investigate its effects in conditions not directly related to energy metabolism in the heart or skeletal muscle. This could potentially include neurological disorders, metabolic conditions, or other physiological imbalances where creatinolfosfate's properties might offer a therapeutic benefit. The identification of creatinolfosfate in studies involving unique biological systems, such as the rumen fluid of male Xizang sheep, hints at broader biological roles and potential applications in veterinary science or agriculture researchgate.net.

Advanced Mechanistic Studies using Multi-Omics and Systems Biology

Understanding the precise mechanisms by which creatinolfosfate exerts its effects is crucial for identifying new applications and developing targeted therapies. Future research will increasingly leverage advanced techniques like multi-omics and systems biology nih.govresearchgate.netnih.gov. These approaches allow for a comprehensive analysis of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. By applying multi-omics to study creatinolfosfate, researchers can gain a holistic view of its interactions at the molecular level, identifying affected pathways, protein targets, and metabolic changes nih.gov. This can reveal previously unknown mechanisms of action and potential therapeutic targets. Systems biology, which involves mathematical modeling of biological systems, can further help in interpreting complex multi-omics data and predicting the effects of creatinolfosfate on cellular and physiological processes nih.govresearchgate.netnih.gov.

Development of Targeted Pharmacological Interventions Based on Creatinolfosfate's Mechanisms

A deeper understanding of creatinolfosfate's mechanisms of action will pave the way for the development of more targeted pharmacological interventions. This involves designing drugs or therapies that specifically modulate the pathways or targets influenced by creatinolfosfate. Research in this area could focus on creating analogs or derivatives of creatinolfosfate with enhanced potency, specificity, or pharmacokinetic properties. Identifying the key molecular interactions allows for the rational design of compounds that can selectively enhance or inhibit specific biological processes influenced by creatinolfosfate. The use of common stems in International Nonproprietary Names (INN) for pharmaceutical substances, which includes "fosfate" for certain phosphorus-containing compounds like creatinolfosfate, indicates a systematic approach to classifying and potentially developing related pharmacological agents who.intwho.intscribd.com.

Investigation of Creatinolfosfate in Unique Biological Systems and Conditions

Exploring the effects of creatinolfosfate in unique biological systems and under various conditions can uncover novel roles and applications. This goes beyond the typical human or common animal models. For instance, the detection of creatinolfosfate in the rumen fluid of male Xizang sheep in a study on immunocastration and its impact on the rumen microbiome and metabolome highlights its presence and potential function in a non-traditional context researchgate.net. Investigating its role in such specific environments, including different species, extreme conditions, or specific disease states, can provide valuable insights into its broader biological significance and potential utility. This could lead to applications in veterinary medicine, aquaculture, or even in understanding microbial metabolism.

Addressing Research Gaps and Promoting Rigorous Clinical Investigations

Future efforts must focus on addressing existing research gaps and promoting rigorous clinical investigations to validate the potential therapeutic benefits of creatinolfosfate. This includes conducting well-designed, controlled clinical trials to evaluate its efficacy and safety for both established and novel applications. There is a need for more comprehensive data on its pharmacokinetic and pharmacodynamic properties in various populations and conditions. Addressing limitations in current research methodologies and promoting standardized study protocols will be essential for generating high-quality evidence. The development of novel approaches to clinical trial design and analysis, such as adaptive and pragmatic trials, can help in efficiently evaluating interventions like creatinolfosfate and maximizing the knowledge gained from clinical studies nih.gov.

Q & A

Q. What computational tools predict COP derivatives with enhanced cardiac selectivity and reduced toxicity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against β1-adrenergic receptor crystal structures (PDB: 7BU7). QSAR models prioritize compounds with lower logP (<1.5) to minimize CNS penetration. Validate top candidates via in silico toxicity prediction (e.g., ProTox-II) before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.